Substantially Lower Anticonvulsant Potency vs. Primidone and Phenobarbital
In a gerbil model of epilepsy, the anticonvulsant potency of 2-ethyl-2-phenylmalonamide (PEMA) was found to be significantly weaker than that of its parent drug, primidone, and its co-metabolite, phenobarbital. The ED50 value for PEMA against air blast-induced seizures was determined to be 1.55 mmol/kg at 2 hours post-administration [1]. This is approximately 33-fold higher (less potent) than the ED50 for phenobarbital (35 µmol/kg) and approximately 21- to 33-fold higher than the ED50 range for primidone (46-73 µmol/kg) over a 1 to 12-hour period [1].
| Evidence Dimension | In Vivo Anticonvulsant Potency (ED50) |
|---|---|
| Target Compound Data | 1.55 mmol/kg (PEMA) |
| Comparator Or Baseline | Primidone: 46-73 µmol/kg; Phenobarbital: 35 µmol/kg |
| Quantified Difference | PEMA is approximately 21-33 times less potent than primidone and 44 times less potent than phenobarbital on a molar basis. |
| Conditions | Gerbil model, oral administration, measured at 2 hours post-dose for PEMA and phenobarbital; 1-12 hours for primidone. Seizures elicited by compressed air blast [1]. |
Why This Matters
This data confirms that PEMA is a weak anticonvulsant, a critical differentiator for researchers studying the independent effects of primidone's metabolites or developing new anticonvulsant agents that require a less potent reference compound.
- [1] Frey HH, Löscher W, Reiche R, Schultz D. Anticonvulsant Effect of Primidone in the Gerbil. Pharmacology. 1984;28(6):329-335. doi: 10.1159/000137981. View Source
